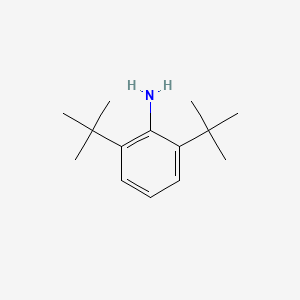

2,6-Di-tert-butylaniline

Description

Contextual Significance of Hindered Aromatic Amines in Chemical Research

Sterically hindered amines are a class of organic compounds that play a crucial role in various areas of chemical research. Their defining feature is the presence of bulky substituent groups positioned near the amino group, which physically obstructs the nitrogen atom's lone pair of electrons. This steric hindrance dramatically influences the amine's reactivity, making these compounds invaluable tools for chemists. For instance, in organic synthesis, the reduced nucleophilicity of hindered amines allows them to act as highly selective non-nucleophilic bases, capable of deprotonating acidic compounds without engaging in competing side reactions. tandfonline.com This property is particularly useful in preventing undesirable side reactions in complex molecular syntheses. tandfonline.com

Furthermore, the steric bulk can stabilize reactive intermediates and is a key design element in the synthesis of "frustrated Lewis pairs," which are combinations of bulky Lewis acids and bases that cannot form a classical adduct and are capable of activating small molecules. mdpi.comrsc.org In polymer chemistry, hindered amines are utilized as light stabilizers, protecting materials from degradation by scavenging free radicals. mdpi.com The unique electronic and structural properties imparted by steric hindrance also make these amines important ligands in coordination chemistry and catalysis, where they can be used to fine-tune the electronic and steric environment around a metal center, thereby controlling the catalytic activity and selectivity. rsc.org

Overview of 2,6-Di-tert-butylaniline as a Model Compound

Among the various sterically hindered anilines, 2,6-di-tert-butylaniline serves as an excellent model compound for studying the effects of steric encumbrance. smolecule.com Its structure consists of an aniline (B41778) core with two bulky tert-butyl groups positioned at the ortho positions (carbons 2 and 6) relative to the amino group. smolecule.com These tert-butyl groups effectively shield the nitrogen atom, significantly modifying its chemical behavior compared to unhindered aniline.

The molecular formula of 2,6-di-tert-butylaniline is C₁₄H₂₃N. smolecule.com The presence of the electron-donating tert-butyl groups might be expected to increase the basicity of the amino group; however, the steric hindrance to solvation and protonation often leads to a lower-than-expected basicity. researchgate.net This interplay of electronic and steric effects makes 2,6-di-tert-butylaniline a fascinating subject for fundamental chemical research. Its derivatives are explored for their potential in creating specialized ligands for catalysis and as building blocks for novel organic materials. smolecule.com

Historical Development and Initial Research Trajectories of 2,6-Di-tert-butylaniline Studies

The study of sterically hindered aromatic compounds, including derivatives of 2,6-di-tert-butylaniline, gained momentum as chemists sought to understand and control the reactivity of functional groups on aromatic rings. Early research often focused on comparing the properties of these hindered compounds to their less hindered counterparts to quantify the impact of steric effects. For example, studies on the basicity of 2,6-disubstituted anilines revealed a significant decrease in basic strength due to steric hindrance to solvation of the corresponding anilinium ion. researchgate.net

Initial synthetic efforts were aimed at developing efficient methods for introducing bulky groups ortho to the amino functionality. The synthesis of related compounds, such as 2,4,6-tri-tert-butylaniline (B181305), was achieved through the reduction of the corresponding nitro compound, which in turn was prepared by nitrating 1,3,5-tri-tert-butylbenzene. cdnsciencepub.com Research on the reactions of these hindered anilines, such as their diazotization, provided insights into the generation and behavior of reactive intermediates like aryl cations and radicals, which were influenced by the bulky substituents. cdnsciencepub.com These foundational studies paved the way for the application of hindered anilines in more complex areas, including coordination chemistry and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSUJIUTUGMZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285591 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-83-3 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(1,1-dimethylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Steric Effects and Conformational Analysis of 2,6 Di Tert Butylaniline

Influence of Ortho-Tert-Butyl Groups on Amine Reactivity

The two tert-butyl groups situated at the 2 and 6 positions of the aniline (B41778) ring create significant steric hindrance around the amino group. smolecule.com This steric bulk physically obstructs the approach of reactants to the nitrogen atom, thereby reducing its reactivity in many chemical transformations. For instance, while anilines typically undergo reactions such as acylation and alkylation readily, 2,6-di-tert-butylaniline exhibits significantly diminished reactivity under similar conditions. The steric shielding of the amino group is a desirable characteristic in specific applications, such as in the design of catalysts or in reaction mechanism studies where controlled reactivity is essential. smolecule.com

The steric hindrance also impacts the basicity of the amine. While the tert-butyl groups are electron-donating, which would be expected to increase the basicity of the amino group, the steric hindrance to solvation of the corresponding anilinium ion leads to a significant decrease in basicity. researchgate.net In fact, the basic strength of 2,6-di-tert-butyl-substituted primary amines is found to be lower by a factor of about 10⁸ than what would be predicted based on electronic effects alone. researchgate.net

Steric Hindrance in the Context of Molecular Geometry and Electronic Properties

The steric strain imposed by the bulky ortho substituents significantly distorts the geometry of 2,6-di-tert-butylaniline, which in turn affects its electronic properties.

Nitrogen Pyramidalization and Planarity Considerations

In a typical aniline molecule, the nitrogen atom is sp² hybridized, and its lone pair of electrons can delocalize into the aromatic π-system. This conjugation requires a planar or near-planar geometry around the nitrogen. However, in 2,6-di-tert-butylaniline, the steric repulsion between the tert-butyl groups and the amino group forces the nitrogen atom out of the plane of the benzene (B151609) ring. This phenomenon is known as nitrogen pyramidalization. mdpi.com The sum of the bond angles around the nitrogen atom deviates from the ideal 360° for a planar configuration, indicating a more tetrahedral or pyramidal character. mdpi.com This pyramidalization disrupts the n-π conjugation between the nitrogen lone pair and the aromatic ring, which has significant consequences for the molecule's electronic properties and reactivity. researchgate.netcdnsciencepub.com

Dihedral Angles and Rotational Barriers Around C-N Bonds

The rotation around the C-N bond in anilines is a key conformational process. In 2,6-di-tert-butylaniline, the steric clash between the ortho-tert-butyl groups and the amino group introduces a significant energy barrier to this rotation. researchgate.netcdnsciencepub.com The dihedral angle between the plane of the amino group and the plane of the benzene ring is a critical parameter in describing this conformation. Computational studies and experimental data from techniques like NMR spectroscopy can provide insights into these rotational barriers. For comparison, the rotational barrier in N-methylaniline is significantly lower than in its 2,6-disubstituted derivatives. cdnsciencepub.com The increased rotational barrier in 2,6-di-tert-butylaniline is a direct consequence of the severe steric interactions that must be overcome during the rotation.

Impact of Steric Crowding on Intra- and Intermolecular Interactions

The pronounced steric crowding in 2,6-di-tert-butylaniline influences both how different parts of the molecule interact with each other (intramolecularly) and how the molecule interacts with other molecules (intermolecularly).

Intramolecularly, the repulsion between the large tert-butyl groups and the amino group is the dominant interaction, forcing the aforementioned distortions in molecular geometry. cdnsciencepub.com This steric strain can also influence the vibrational frequencies observed in infrared spectroscopy.

Intermolecularly, the bulky tert-butyl groups hinder the formation of hydrogen bonds between the amino groups of adjacent molecules. In less hindered anilines, hydrogen bonding plays a significant role in determining their physical properties, such as boiling point and solubility. The reduced capacity for hydrogen bonding in 2,6-di-tert-butylaniline leads to a lower boiling point compared to what might be expected based on its molecular weight alone. Furthermore, the steric bulk can inhibit the close packing of molecules in the solid state, affecting crystal structure and melting point.

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of the Aniline (B41778) Moiety

The amino group of 2,6-di-tert-butylaniline is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The steric hindrance provided by the tert-butyl groups plays a crucial role in stabilizing the resulting products and intermediates.

Oxidation of 2,6-di-tert-butylaniline can yield quinone imines and nitroso derivatives. For instance, treatment with oxidizing agents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions can lead to the formation of 2,6-di-tert-butyl-1,4-benzoquinone imine smolecule.com. The reaction proceeds through the initial oxidation of the amino group.

In a related context, the oxidation of other substituted anilines, such as 2,5-dimethoxy-4-tert-butylaniline, with reagents like alkaline ferricyanide (B76249) or silver oxide has been shown to produce N-aryl-p-quinone imines rsc.org. While direct evidence for the isolation of the simple p-quinone imine from 2,6-di-tert-butylaniline is limited in the provided search results, its formation as a transient intermediate or a final product under specific oxidative conditions is highly probable.

Furthermore, under different oxidative conditions, the formation of nitroso derivatives is also plausible. The oxidation of the primary amino group to a nitroso group is a known transformation for anilines, although specific reagents and conditions for 2,6-di-tert-butylaniline were not detailed in the search results.

| Starting Material | Oxidizing Agent | Potential Product(s) |

| 2,6-Di-tert-butylaniline | Potassium permanganate, Chromium trioxide | 2,6-Di-tert-butyl-1,4-benzoquinone imine |

| 2,6-Di-tert-butylaniline | To be determined | 2,6-Di-tert-butylnitrosobenzene |

The catalytic oxidation of hindered phenols and anilines is an area of active research. While direct studies on 2,6-di-tert-butylaniline with cobalt Schiff base complexes and tert-butyl hydroperoxide were not explicitly found, extensive research on the analogous 2-amino-4,6-di-tert-butylphenol (B167885) provides significant insights into the likely mechanism.

Studies on cobalt(II) and cobalt(III) complexes with aminophenol-derived ligands have shown that these complexes are competent catalysts for aerobic oxidative cyclization reactions nih.gov. The catalytic cycle is believed to involve the activation of molecular oxygen by the cobalt center nih.gov. In the presence of an oxidant like tert-butyl hydroperoxide, a high-valent cobalt-oxo or cobalt-hydroperoxo species is likely formed, which then acts as the active oxidizing agent.

The mechanism for the oxidation of 2,6-di-tert-butylaniline would likely proceed through an initial coordination of the aniline to the cobalt center. Subsequent electron transfer and proton transfer steps would generate a substrate radical and a reduced cobalt species. The bulky tert-butyl groups would influence the coordination geometry and the stability of the intermediates.

The oxidation of anilines, particularly in the context of catalytic cycles, is known to involve radical intermediates. The one-electron oxidation of the amino group of 2,6-di-tert-butylaniline would lead to the formation of a nitrogen-centered radical, specifically an aminyl radical.

Research on the aerobic oxidation of cobalt(II) aminophenol complexes has provided spectroscopic evidence, including UV-visible and EPR spectroscopy, for the formation of a ligand-based radical intermediate nih.gov. This suggests that the oxidation of 2,6-di-tert-butylaniline, especially when catalyzed by transition metals, proceeds through a pathway involving a 2,6-di-tert-butylanilinyl radical. The steric shielding by the ortho tert-butyl groups would contribute to the kinetic stability of this radical intermediate, influencing the course of subsequent reactions, which could include dimerization, disproportionation, or further oxidation. The generation of aminyl radicals can also be achieved through other methods, such as H-atom abstraction from the amine nih.gov.

Reduction Pathways

2,6-Di-tert-butylaniline can be reduced to its corresponding saturated cycloaliphatic amine, 2,6-di-tert-butylcyclohexylamine. This transformation involves the hydrogenation of the aromatic ring. Common methods for this reduction include the use of lithium aluminum hydride or catalytic hydrogenation with hydrogen gas in the presence of a palladium catalyst smolecule.com.

Catalytic hydrogenation is a widely used method for the reduction of aromatic rings tcichemicals.comillinois.edu. The choice of catalyst (e.g., palladium, platinum, rhodium, or nickel), solvent, temperature, and pressure can influence the efficiency and stereoselectivity of the reduction. For a sterically hindered substrate like 2,6-di-tert-butylaniline, harsher conditions (higher pressure and temperature) might be required to achieve complete saturation of the benzene (B151609) ring.

| Starting Material | Reducing Agent/Catalyst | Product |

| 2,6-Di-tert-butylaniline | Lithium aluminum hydride | 2,6-Di-tert-butylcyclohexylamine |

| 2,6-Di-tert-butylaniline | H₂/Palladium | 2,6-Di-tert-butylcyclohexylamine |

Electrophilic Aromatic Substitution Reactions

The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions byjus.com. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile at the ortho and para positions.

In the case of 2,6-di-tert-butylaniline, the two bulky tert-butyl groups at the ortho positions create significant steric hindrance. While the amino group strongly directs incoming electrophiles to the ortho and para positions, the steric bulk of the tert-butyl groups is expected to severely restrict attack at the ortho positions (positions 3 and 5). Consequently, electrophilic substitution is anticipated to occur predominantly at the para position (position 4).

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2,6-Di-tert-butyl-4-nitroaniline |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2,6-di-tert-butylaniline |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-2,6-di-tert-butylaniline |

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to 2,6-di-tert-butylaniline. However, the steric bulk of the adjacent tert-butyl groups significantly moderates this reactivity.

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. advancechemjournal.combiointerfaceresearch.comnanobioletters.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon.

For 2,6-di-tert-butylaniline, the formation of Schiff bases is significantly impeded by the steric hindrance around the amino group. The bulky tert-butyl groups physically obstruct the approach of the carbonyl compound to the nucleophilic nitrogen atom. While there is a lack of specific studies on the Schiff base formation of 2,6-di-tert-butylaniline in the reviewed literature, it is widely understood that sterically hindered anilines exhibit reduced reactivity in such condensation reactions. It is plausible that forcing conditions, such as high temperatures and the use of catalysts, might be required to achieve any appreciable yield of the corresponding Schiff base. The synthesis of Schiff bases from other sterically hindered compounds, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, has been reported, suggesting that with appropriate reactants and conditions, the reaction may be possible, albeit likely with lower efficiency than for unhindered anilines. nih.gov

Amide formation typically occurs via the nucleophilic acyl substitution reaction between an amine and a carboxylic acid derivative, such as an acyl chloride or an anhydride. Similar to Schiff base formation, the nucleophilicity of the amine group in 2,6-di-tert-butylaniline is diminished by the steric shielding effect of the ortho tert-butyl groups.

This steric hindrance can make the formation of amides from 2,6-di-tert-butylaniline challenging. The approach of the electrophilic acylating agent to the nitrogen atom is sterically hindered, which can lead to slow reaction rates or the need for more reactive acylating agents and harsher reaction conditions. Despite these challenges, the synthesis of amides from 2,6-di-tert-butylaniline is possible, though it may require specific synthetic strategies to overcome the steric barrier.

Kinetic Studies and Reaction Rate Determinations

Direct kinetic studies and reaction rate determinations for reactions involving 2,6-di-tert-butylaniline are not extensively reported in the literature. However, insights into its kinetic behavior can be inferred from studies of structurally analogous, sterically hindered compounds like 2,6-di-tert-butylphenol (B90309).

Kinetic investigations on the catalytic alkylation of 2,6-di-tert-butylphenol have shown that the reaction mechanism and rate can be highly dependent on factors such as temperature and the nature of the catalyst. lp.edu.ualpnu.ua For instance, the formation of monomeric or dimeric phenoxide species, which exhibit different catalytic activities, was found to be temperature-dependent. lp.edu.ua

Furthermore, in the autoxidation of 2,6-di-tert-butylphenol, the reaction rate was found to fit a Michaelis-Menten kinetic model. This suggests that the reaction proceeds via the formation of a catalyst-substrate complex, and the rate becomes saturated at high substrate concentrations. researchgate.net The reaction rate in this system also showed a linear dependence on catalyst concentration and dioxygen pressure. researchgate.net

These findings from the closely related 2,6-di-tert-butylphenol suggest that the kinetics of reactions involving 2,6-di-tert-butylaniline would also be significantly influenced by steric factors, catalyst structure, and reaction conditions. The bulky tert-butyl groups would be expected to increase the activation energy for reactions involving the amine group, leading to slower reaction rates compared to unhindered anilines.

Applications in Advanced Organic Synthesis and Catalysis

Role as a Ligand in Transition-Metal Catalysis

2,6-Di-tert-butylaniline serves as a crucial building block for the synthesis of bulky ligands that are instrumental in transition-metal catalysis. The defining feature of this compound is the presence of two sterically demanding tert-butyl groups positioned ortho to the amino group. This unique structural characteristic imparts significant steric hindrance, which is highly desirable in the design of ligands for various catalytic applications.

The molecular architecture of 2,6-di-tert-butylaniline makes it an excellent precursor for a variety of sterically hindered ligands, most notably N-heterocyclic carbenes (NHCs) and bulky phosphines. These ligands are synthesized to fine-tune the steric and electronic environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are widely used in catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHC ligands derived from 2,6-di-tert-butylaniline typically involves a multi-step process. A common route starts with the reaction of 2,6-di-tert-butylaniline with glyoxal (B1671930) to form a diimine. This intermediate is then cyclized, often with paraformaldehyde and an acid catalyst, to form an imidazolium (B1220033) salt. Subsequent deprotonation of this salt with a strong base yields the free N-heterocyclic carbene. These NHCs can then be coordinated to various transition metals, such as ruthenium or rhodium, to form active catalysts for reactions like olefin metathesis. nih.govresearchgate.netnih.govresearchgate.net

Bulky Phosphine (B1218219) Ligands: Phosphine ligands are another cornerstone of homogeneous catalysis. nih.gov The incorporation of the 2,6-di-tert-butylaniline framework allows for the creation of highly bulky and electron-rich phosphine ligands. The synthesis can involve the functionalization of the aniline (B41778), for example, through ortho-lithiation followed by reaction with a chlorophosphine, or by converting the aniline into an aryl halide which can then be used in standard phosphine synthesis protocols. These ligands, often referred to as "buchwald-type" biaryl phosphines, are particularly effective in palladium-catalyzed cross-coupling reactions. rug.nlresearchgate.net The steric bulk provided by the tert-butyl groups is critical for promoting the reductive elimination step in the catalytic cycle and preventing catalyst deactivation.

| Ligand Type | General Synthetic Precursor | Key Synthetic Steps | Notable Applications |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | 2,6-Di-tert-butylaniline | 1. Diimine formation (with glyoxal) 2. Imidazolium salt formation 3. Deprotonation to free carbene | Olefin metathesis, cross-coupling reactions |

| Bulky Phosphine | Functionalized 2,6-di-tert-butylaniline derivative | Ortho-metalation, reaction with P-electrophiles (e.g., PCl3, R2PCl) | Buchwald-Hartwig amination, Suzuki coupling |

The performance of a transition-metal catalyst is intimately linked to the steric and electronic properties of its ligands. Ligands derived from 2,6-di-tert-butylaniline exert a profound influence on catalysis due to their distinct characteristics.

Steric Effects: The most significant feature of these ligands is their substantial steric bulk. smolecule.comnbinno.com The two tert-butyl groups create a sterically crowded environment around the metal center. This steric hindrance can:

Promote Reductive Elimination: In cross-coupling reactions, the bulky ligand facilitates the final bond-forming step, which is often the rate-limiting step of the catalytic cycle.

Enhance Catalyst Stability: The steric bulk can protect the metal center from decomposition pathways, such as the formation of inactive metal clusters.

Influence Selectivity: In reactions with multiple possible outcomes, the steric hindrance can direct the reaction towards a specific product (regio- or stereoselectivity). nih.gov For instance, in olefin polymerization, bulky ligands can influence the stereoregularity of the resulting polymer. nih.gov

Electronic Effects: The tert-butyl groups are electron-donating through an inductive effect. smolecule.com This increases the electron density on the aromatic ring and, subsequently, on the coordinating atom (nitrogen or phosphorus) of the ligand. This electron-rich nature enhances the ligand's ability to donate electron density to the metal center. An electron-rich metal center is generally more reactive in the oxidative addition step of cross-coupling reactions. However, the steric bulk can sometimes counteract this by twisting the ligand and disrupting conjugation with the aromatic ring. smolecule.comresearchgate.net This interplay between steric and electronic effects allows for the fine-tuning of catalyst reactivity. mdpi.com

| Property | Influence on Catalyst Performance | Mechanism of Influence |

|---|---|---|

| Steric Bulk | Increased reaction rates, enhanced catalyst stability, controlled selectivity. | Accelerates reductive elimination, prevents catalyst aggregation, blocks certain reaction pathways. |

| Electronic Nature (Electron-donating) | Increased reactivity in oxidative addition. | Increases electron density on the metal center, making it more nucleophilic. |

Ligands derived from 2,6-di-tert-butylaniline have proven to be particularly effective in palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. acs.org

The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or pseudohalide. wikipedia.org The catalytic cycle generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. acsgcipr.org The use of bulky, electron-rich phosphine ligands, such as those incorporating the 2,6-di-tert-butylaniline motif (e.g., XPhos, JohnPhos), is often essential for the success of these reactions, especially with challenging substrates like aryl chlorides. rug.nl

The bulky ligand facilitates the crucial reductive elimination step, leading to the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst. Without such sterically demanding ligands, the reaction is often slow, inefficient, or fails completely. The development of these specialized ligands has significantly expanded the scope of the Buchwald-Hartwig amination, making it a highly versatile and reliable synthetic method. rug.nlwikipedia.org

Precursor for Complex Organic Frameworks

Beyond its role in ligand synthesis, 2,6-di-tert-butylaniline is a valuable precursor for the construction of more complex organic molecules and frameworks, including those derived from highly reactive intermediates and various heterocyclic systems.

Benzyne (B1209423), or 1,2-didehydrobenzene, is a highly reactive intermediate that participates in a variety of cycloaddition and nucleophilic addition reactions. 2,6-Di-tert-butylaniline can be utilized in this area of chemistry, for instance, by serving as a precursor to generate sterically hindered arynes. The presence of the bulky tert-butyl groups can influence the reactivity and selectivity of the resulting benzyne intermediate. Furthermore, the amino group can be modified to act as an internal trap for the benzyne, leading to the formation of complex, fused heterocyclic systems in a single step.

Anilines are fundamental building blocks for a vast array of nitrogen-containing heterocyclic compounds. 2,6-Di-tert-butylaniline can be employed in classic heterocyclic syntheses to produce derivatives with significant steric bulk.

Quinolines: The quinoline (B57606) scaffold is a key feature in many biologically active compounds. nih.govresearchgate.net Classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, utilize anilines as starting materials. nih.govnih.gov By using 2,6-di-tert-butylaniline in these reactions, novel quinoline derivatives bearing two tert-butyl groups at the 8-position can be synthesized. The steric hindrance imparted by these groups can significantly alter the physical and biological properties of the resulting quinoline.

Indoles: The indole (B1671886) ring system is another privileged scaffold in medicinal chemistry. nih.gov While the direct use of 2,6-di-tert-butylaniline in a Fischer indole synthesis might be challenging due to steric hindrance, it can be used as a starting material for other indole syntheses. For example, it can be converted into an ortho-alkynylaniline, which can then undergo metal-catalyzed cyclization to form a 7-tert-butyl-substituted indole. mdpi.combohrium.com The bulky substituents can influence the regioselectivity of further functionalization of the indole ring.

Construction of Functionalized Purine (B94841) Cores

The purine scaffold is a fundamental heterocyclic structure in medicinal chemistry, forming the core of many bioactive molecules mdpi.comthieme.de. The synthesis of functionalized purine derivatives is a key area of research for developing new therapeutic agents, including anticancer and antiviral drugs thieme.de. Methodologies for constructing the purine core often involve the cyclization of imidazole (B134444) precursors or the modification of existing purine rings through reactions like transition-metal-catalyzed cross-couplings thieme.denih.gov. While various substituted heterocycles serve as starting materials for these syntheses, literature from the provided search results does not indicate the use of 2,6-di-tert-butylaniline as a direct precursor or reagent in the construction of functionalized purine cores. Research in this area primarily focuses on starting materials such as 2,6-dichloropurine (B15474) or 2-fluoro-6-chloropurine to build complexity mdpi.comnih.gov.

Applications as a Steric Shielding Agent in Organic Reactions

The defining structural feature of 2,6-di-tert-butylaniline is the presence of two bulky tert-butyl groups positioned ortho to the amino group. This arrangement creates significant steric hindrance, a property that is strategically exploited in organic synthesis. These bulky groups act as a "steric shield," physically obstructing the approach of reagents to the amino group and the adjacent positions on the aromatic ring.

This steric congestion imparts enhanced stability to the molecule and its derivatives, making them resistant to certain degradation pathways nbinno.com. In the context of catalysis and ligand design, this shielding is a highly desirable feature. By controlling the steric environment around a metal center, ligands derived from 2,6-di-tert-butylaniline can influence the catalytic activity and selectivity of a reaction. The steric bulk limits the possible coordination geometries and can create a specific pocket for substrate binding, thus dictating the reaction's outcome. For instance, the related compound 2,4,6-tri-tert-butylaniline (B181305) is noted for its utility as a building block for sterically demanding ligands in coordination chemistry nbinno.com.

Use in Controlled Reactivity and Regioselectivity in Synthesis

The steric hindrance imparted by the di-tert-butyl substitution is a powerful tool for controlling reactivity and directing the regioselectivity of chemical reactions. By physically blocking certain reaction pathways, 2,6-di-tert-butylaniline can ensure that a reaction proceeds at a desired rate and at a specific location on the molecule.

Controlled Reactivity: The bulky tert-butyl groups can moderate the reactivity of the aniline's amino group. In many anilines, the amino group is highly reactive, but the steric shielding in 2,6-di-tert-butylaniline reduces its availability for certain reactions, preventing unwanted side products. This effect has been noted in studies of similarly substituted anilines where steric hindrance around the nitrogen atom leads to a significant reduction in basicity compared to what would be expected based on electronic effects alone researchgate.net.

Regioselectivity: The steric shield is instrumental in directing incoming reagents to less hindered positions on the molecule. In electrophilic aromatic substitution reactions, for example, the ortho positions are effectively blocked, which can force substitution to occur at the para position. This principle is crucial in complex molecule synthesis where precise control over the position of new functional groups is required. Studies on iridium-catalyzed C-H borylation of anilines demonstrate that ortho substituents significantly influence the reaction's outcome. While not the primary focus, the presence of ortho groups was found to attenuate reactivity, highlighting the critical role of steric hindrance in directing functionalization nih.gov. This control over where a chemical bond forms is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures.

Table 1: Influence of 2,6-Di-tert-butylaniline's Steric Properties in Synthesis

| Feature | Application/Effect | Description |

|---|---|---|

| Steric Shielding | Ligand Design | The bulky tert-butyl groups create a sterically demanding environment, used to synthesize ligands that control metal coordination and catalytic selectivity. nbinno.com |

| Enhanced Stability | The molecule and its derivatives are more resistant to certain degradation pathways due to the protective bulk of the substituents. nbinno.com | |

| Controlled Reactivity | Modulation of Basicity | Steric hindrance around the amino group reduces its availability and lowers basicity, preventing unwanted protonation or side reactions. researchgate.net |

| Regioselectivity | Site-Selective Reactions | Directs incoming reagents to less sterically hindered positions on the aromatic ring, ensuring high regioselectivity in substitution reactions. nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,6-Di-tert-butylaniline |

| 2,4,6-tri-tert-butylaniline |

| 2,6-dichloropurine |

Derivatives, Analogues, and Structure Activity Relationships

Systematic Studies of 2,6-Di-tert-butylaniline Derivatives

Systematic modifications of the 2,6-di-tert-butylaniline scaffold have allowed for a deeper understanding of how its structure influences its chemical behavior.

While the ortho-tert-butyl groups are the primary determinants of the molecule's steric character, substituents at the para-position (C4) can significantly influence its electronic properties and reactivity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at this position alters the electron density of the aromatic ring and the basicity of the amino group.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl chains would be expected to increase the electron density on the aniline (B41778) nitrogen, thereby increasing its basicity. However, the steric hindrance from the ortho-tert-butyl groups can interfere with the solvation of the corresponding anilinium ion, potentially moderating the expected increase in basicity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) would decrease the electron density of the aromatic system and significantly reduce the basicity of the amino nitrogen. Studies on the acidity of 2,6-di-t-butylphenols have shown that the electronic effect of a para-substituent is substantial, and similar principles apply to aniline derivatives rsc.org.

The interplay between the electronic nature of the para-substituent and the fixed steric environment created by the ortho-groups provides a mechanism for fine-tuning the molecule's properties.

Comparing 2,6-di-tert-butylaniline with its less and more substituted analogues reveals the progressive impact of steric bulk. The addition of each tert-butyl group systematically alters the physical properties and chemical reactivity of the aniline core.

2-tert-butylaniline: With only one bulky group, the amino function is more accessible than in its di-substituted counterpart. It is a liquid at room temperature with a lower boiling point and molecular weight sigmaaldrich.comnih.gov.

2,4,6-tri-tert-butylaniline (B181305): The addition of a third tert-butyl group at the para-position further increases the steric hindrance and molecular weight, resulting in a stable, solid compound nbinno.comsigmaaldrich.com. This molecule is noted for its enhanced stability and resistance to degradation pathways due to the comprehensive shielding of the aromatic ring and the amino group nbinno.com.

The following table summarizes the key physical properties of these analogues.

| Property | 2-tert-butylaniline | 2,6-Di-tert-butylaniline | 2,4,6-tri-tert-butylaniline |

| CAS Number | 6310-21-0 sigmaaldrich.com | 2909-83-3 chemsrc.com | 961-38-6 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₅N nih.gov | C₁₄H₂₃N smolecule.com | C₁₈H₃₁N sigmaaldrich.com |

| Molecular Weight | 149.23 g/mol sigmaaldrich.com | 205.34 g/mol | 261.45 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com | Solid/Liquid | Solid Powder nbinno.com |

| Melting Point | -60 °C sigmaaldrich.com | N/A | 145-147 °C sigmaaldrich.com |

| Boiling Point | 123-124 °C (at 17 mmHg) sigmaaldrich.com | N/A | N/A |

Comparison with Other Sterically Hindered Aryl Amines (e.g., 2,6-Diisopropylaniline)

2,6-Diisopropylaniline (B50358) is another widely used sterically hindered amine, which serves as an excellent point of comparison for 2,6-di-tert-butylaniline. The primary difference lies in the size of the ortho-alkyl groups (isopropyl vs. tert-butyl). While both provide significant steric shielding, the tert-butyl groups are considerably bulkier.

This difference in steric hindrance affects their application in coordination chemistry and organic synthesis. 2,6-Diisopropylaniline is frequently used to synthesize bulky ligands for transition metal catalysts. The slightly less demanding steric profile of the isopropyl groups compared to tert-butyl groups can be advantageous in achieving specific coordination geometries.

A comparison of their physical properties is provided below.

| Property | 2,6-Di-tert-butylaniline | 2,6-Diisopropylaniline |

| Molecular Formula | C₁₄H₂₃N smolecule.com | C₁₂H₁₉N |

| Molecular Weight | 205.34 g/mol | 177.29 g/mol |

| Density | N/A | 0.94 g/mL at 25 °C |

| Melting Point | N/A | -45 °C |

| Boiling Point | N/A | 257 °C |

Structure-Property Correlations in Bulky Aniline Systems

The defining feature of bulky anilines is the steric strain introduced by large substituents ortho to the amino group. This steric crowding has several predictable consequences on the molecule's structure and properties:

Planarity and Conjugation: The bulky groups can force the amino group's C-N bond to twist out of the plane of the benzene (B151609) ring. This disruption reduces the orbital overlap between the nitrogen lone pair and the aromatic π-system, which in turn affects the electronic properties and reactivity of both the amino group and the ring.

Basicity vs. Nucleophilicity: The steric hindrance around the nitrogen atom makes it difficult for the amine to act as a nucleophile and attack sterically demanding electrophiles nih.gov. However, the nitrogen lone pair remains available to accept a small proton. This combination of properties makes many sterically hindered anilines, including 2,6-di-tert-butylaniline, effective non-nucleophilic bases. The electron-donating inductive effect of the alkyl groups increases the electron density on the nitrogen, contributing to its basicity, but this effect can be counteracted by the steric hindrance to solvation of the conjugate acid rsc.org.

These correlations are crucial for the rational design of specialized reagents, ligands for catalysis, and stable organic materials nbinno.comnih.gov.

Synthesis and Characterization of Substituted Anilines (e.g., Halogenated Derivatives)

The synthesis of substituted derivatives of 2,6-di-tert-butylaniline allows for the introduction of new functional groups that can serve as handles for further chemical transformations. Halogenated derivatives are particularly useful intermediates.

Synthesis: A common method for introducing a halogen is through electrophilic aromatic substitution. For example, bromination of a di-tert-butylated aniline or phenol (B47542) can be achieved using elemental bromine (Br₂). The synthesis of 4-bromo-2,6-di-tert-butylphenol, a related compound, involves reacting 2,6-di-tert-butylphenol (B90309) with bromine in dichloromethane (B109758) orgsyn.org. A similar approach can be envisioned for the direct bromination of 2,6-di-tert-butylaniline, where the amino group's activating effect would direct the substitution to the para position, provided it is not already occupied. The synthesis of 2-bromo-4,6-di-tert-butylaniline (B14023136) has also been reported, creating a derivative with the halogen adjacent to the amine nih.gov.

Characterization: The characterization of these new derivatives relies on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the number and position of substituents on the aromatic ring.

Mass Spectrometry (MS): Provides the molecular weight of the compound and characteristic fragmentation patterns, such as the loss of a tert-butyl group, confirming the structure smolecule.com.

Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of functional groups, such as the N-H stretches of the amine group.

These synthetic and characterization methods are fundamental to exploring the chemistry of new 2,6-di-tert-butylaniline derivatives.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,6-di-tert-butylaniline. The symmetry of the molecule simplifies the spectra, providing distinct signals for the different types of protons and carbons.

In ¹H NMR spectroscopy, the eighteen equivalent protons of the two tert-butyl groups are expected to produce a single, sharp singlet in the aliphatic region, typically around 1.3-1.5 ppm. The amino group protons would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons, due to the molecule's symmetry, are chemically equivalent and would present as a multiplet in the aromatic region, generally between 6.5 and 7.5 ppm.

In ¹³C NMR spectroscopy, distinct signals are anticipated for the different carbon environments. The methyl carbons of the tert-butyl groups would resonate in the upfield region of the spectrum, while the quaternary carbons of these groups would appear further downfield. The aromatic carbons would show chemical shifts influenced by the electron-donating effects of both the amino and tert-butyl substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2,6-Di-tert-butylaniline

| Protons | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| tert-butyl H | 1.3 - 1.5 | Singlet |

| Aromatic H | 6.5 - 7.5 | Multiplet |

| Amino H | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2,6-Di-tert-butylaniline

| Carbons | Predicted Chemical Shift (δ) in ppm |

| tert-butyl CH₃ | 29 - 35 |

| tert-butyl C | 30 - 40 |

| Aromatic C | 110 - 150 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy is an essential technique for studying radical species, such as the 2,6-di-tert-butylanilinyl radical that can be formed upon oxidation. The ESR spectrum provides information about the electronic structure of the radical, specifically through the g-factor and hyperfine coupling constants.

The g-factor for an anilinyl radical would be close to that of a free electron (approximately 2.0023). The unpaired electron will interact with the magnetic nuclei in the molecule, leading to hyperfine splitting. The most significant interactions are expected with the nitrogen nucleus of the amino group and the protons on the aromatic ring. The steric hindrance from the tert-butyl groups may influence the geometry of the radical and, consequently, the distribution of the unpaired electron density. This can affect the magnitude of the hyperfine coupling constants. The ESR spectrum of the 2,6-di-tert-butylanilinyl radical is anticipated to show a primary splitting from the nitrogen atom, further split by the aromatic protons.

Interactive Data Table: Expected ESR Spectral Parameters for 2,6-Di-tert-butylanilinyl Radical

| Parameter | Expected Value/Pattern |

| g-factor | ~2.0023 |

| Hyperfine Coupling (aN) | Triplet (from ¹⁴N nucleus) |

| Hyperfine Coupling (aH) | Further splitting from aromatic protons |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy of 2,6-di-tert-butylaniline reveals information about its electronic transitions. The primary absorption is due to π to π* transitions within the aromatic system chemicalbook.com. The presence of the electron-donating amino and tert-butyl groups influences the energy of these transitions.

Compared to unsubstituted aniline (B41778), which has an absorption maximum around 280 nm, the spectrum of 2,6-di-tert-butylaniline is expected to show a bathochromic (red) shift to a longer wavelength chemicalbook.com. This shift is a result of the electron-donating nature of the substituents, which raises the energy of the highest occupied molecular orbital (HOMO). However, the steric hindrance caused by the ortho-positioned tert-butyl groups can disrupt the coplanarity between the amino group's lone pair and the benzene (B151609) ring, potentially reducing the extent of conjugation and causing a hypsochromic (blue) shift or a decrease in molar absorptivity chemicalbook.com. The net effect on the absorption maximum will be a balance of these electronic and steric factors. The typical absorption for such a substituted aniline would fall in the 250-300 nm range chemicalbook.com.

Interactive Data Table: Expected UV-Vis Absorption Characteristics for 2,6-Di-tert-butylaniline

| Transition | Expected λmax Range (nm) | Influencing Factors |

| π → π* | 250 - 300 | Electron-donating groups, Steric hindrance |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques like cyclic voltammetry are employed to investigate the redox properties of 2,6-di-tert-butylaniline. This method provides insights into the oxidation and reduction potentials of the compound. The oxidation of substituted anilines typically involves the removal of an electron from the nitrogen atom of the amino group, forming a radical cation.

The steric hindrance imposed by the two tert-butyl groups in 2,6-di-tert-butylaniline is expected to influence its electrochemical behavior. These bulky groups can affect the rate of electron transfer and the stability of the resulting radical species. The cyclic voltammogram would likely show an irreversible or quasi-reversible oxidation peak, corresponding to the formation of the anilinyl radical cation. The potential at which this oxidation occurs is sensitive to the electronic environment of the amino group. The electron-donating nature of the tert-butyl groups would be expected to lower the oxidation potential compared to unsubstituted aniline.

Interactive Data Table: Expected Cyclic Voltammetry Parameters for 2,6-Di-tert-butylaniline

| Process | Potential | Reversibility |

| Oxidation | Anodic Peak Potential (Epa) | Likely Irreversible or Quasi-reversible |

| Reduction | Cathodic Peak Potential (Epc) | Likely not observed on reverse scan |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-di-tert-butylaniline, DFT calculations can elucidate its optimized geometry, molecular orbital energies, and potential reaction pathways.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are fundamental to determining the most stable three-dimensional structure of a molecule. For 2,6-di-tert-butylaniline, these calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of two bulky tert-butyl groups ortho to the amino group introduces significant steric strain, which influences the planarity of the aniline (B41778) ring and the orientation of the amino group.

Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. The rotation of the tert-butyl groups and the inversion of the amino group are key conformational changes that can be investigated. While specific geometry optimization data for 2,6-di-tert-butylaniline is not extensively published in publicly accessible literature, typical bond lengths and angles for substituted anilines can be inferred from general computational chemistry studies.

Table 1: Representative Predicted Structural Parameters of Substituted Anilines from DFT Calculations

| Parameter | Typical Value Range |

| C-N Bond Length | 1.39 - 1.42 Å |

| C-C (aromatic) Bond Length | 1.38 - 1.40 Å |

| C-H Bond Length | 1.08 - 1.10 Å |

| N-H Bond Length | 1.01 - 1.02 Å |

| C-C-N Bond Angle | 119 - 121° |

| H-N-H Bond Angle | 110 - 113° |

Note: These are general ranges for substituted anilines and may vary for 2,6-di-tert-butylaniline due to its specific steric hindrance.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of 2,6-di-tert-butylaniline are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and electronic transitions.

For aniline derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair and the aromatic ring, making it electron-rich and nucleophilic. The LUMO is usually a π*-antibonding orbital of the benzene (B151609) ring, which can accept electrons, indicating its electrophilic character. The introduction of electron-donating tert-butyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties of 2,6-Di-tert-butylaniline

| Molecular Orbital | Description | Expected Influence of Substituents |

| HOMO | Highest Occupied Molecular Orbital; primarily associated with the π-system of the benzene ring and the nitrogen lone pair. | The electron-donating tert-butyl groups increase the energy of the HOMO, enhancing its nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital; primarily a π*-antibonding orbital of the aromatic ring. | The tert-butyl groups have a smaller effect on the LUMO energy compared to the HOMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | The HOMO-LUMO gap influences the molecule's reactivity and is related to its UV-visible absorption properties. |

Prediction of Reactivity and Reaction Pathways

DFT calculations can be employed to model reaction mechanisms and predict the feasibility of different reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics.

For 2,6-di-tert-butylaniline, theoretical studies could investigate its reactivity in electrophilic aromatic substitution, N-alkylation, or oxidation reactions. For instance, in a study on the related compound 2,6-di-tert-butylphenol (B90309), DFT calculations at the M06-2X/Def2-SVP/SMD level of theory were used to explore the mechanism of the Kolbe-Schmitt reaction researchgate.netresearchgate.net. Such studies can elucidate the influence of the bulky tert-butyl groups on the regioselectivity and reaction rates. The steric hindrance imposed by these groups is expected to direct incoming electrophiles to the para position and may slow down reactions at the amino group.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on 2,6-di-tert-butylaniline are not widely reported, MD simulations of aniline derivatives in various environments, such as in binary mixtures or as part of larger polymeric systems, have been conducted scispace.comresearchgate.net. These simulations provide insights into intermolecular interactions, diffusion, and the conformational dynamics of the aniline moiety. For 2,6-di-tert-butylaniline, MD simulations could be used to study its behavior in different solvents, its aggregation properties, and its interaction with other molecules, taking into account the flexibility of the tert-butyl groups and the amino group.

Quantum Chemical Studies on Magnetic Characteristics and Spin Crossover

Quantum chemical calculations can predict the magnetic properties of molecules. While 2,6-di-tert-butylaniline is not intrinsically magnetic in its ground state, it can be used as a ligand in coordination complexes with transition metals that exhibit interesting magnetic phenomena like spin crossover (SCO) dur.ac.uknih.govresearchgate.netacs.orgmdpi.com. In such complexes, the ligand field created by molecules like 2,6-di-tert-butylaniline can influence the spin state of the metal center.

Theoretical studies, often using DFT, can model these complexes and calculate the energy difference between high-spin and low-spin states. The steric and electronic properties of the 2,6-di-tert-butylaniline ligand would play a crucial role in determining the ligand field strength and, consequently, the spin crossover behavior of the complex. Although specific studies on SCO complexes with 2,6-di-tert-butylaniline are not prominent in the literature, the principles of how bulky and electron-donating ligands affect spin states are well-established.

Assessment of Steric Bulk and Volume Metrics (e.g., %V_Bur)

The steric hindrance of a ligand is a critical factor in coordination chemistry, influencing reaction rates, coordination numbers, and the stability of complexes. The percent buried volume (%V_Bur) is a quantitative measure of the steric bulk of a ligand. It is defined as the percentage of the volume of a sphere around the metal center that is occupied by the ligand.

Advanced Materials Science Applications

Incorporation into Polymeric Systems for Property Modulation

The introduction of 2,6-di-tert-butylaniline as a monomer or a comonomer in polymeric systems significantly alters the properties of the resulting materials. The two bulky tert-butyl groups ortho to the amine functionality play a crucial role in modifying the polymer's morphology, solubility, and electrochemical characteristics. smolecule.com

In the context of conducting polymers, such as polyaniline (PANI), the insolubility and poor processability of the parent polymer often limit its applications. researchgate.net Incorporating sterically hindered aniline (B41778) derivatives like 2,6-di-tert-butylaniline can mitigate these issues. The bulky substituents increase the steric barrier between polymer chains, which weakens the interchain interactions that lead to aggregation and insolubility. researchgate.net This results in polymers with improved solubility in common organic solvents, facilitating their processing and characterization.

Furthermore, the steric hindrance influences the planarity of the polymer backbone, which in turn affects its electronic properties. While potentially decreasing the extent of π-conjugation compared to unsubstituted PANI, this structural modification can enhance the long-term stability of the polymer by protecting the backbone from chemical attack and preventing irreversible oxidation. mdpi.com

Table 1: Comparative Properties of Polyaniline (PANI) vs. Poly(2,6-di-tert-butylaniline)

| Property | Polyaniline (PANI) | Poly(2,6-di-tert-butylaniline) (Hypothetical) | Rationale for Change |

| Solubility | Generally insoluble in common organic solvents | Increased solubility | The bulky tert-butyl groups increase the distance between polymer chains, reducing intermolecular forces. researchgate.net |

| Processability | Poor | Improved | Enhanced solubility allows for solution-based processing techniques. |

| Chain Packing | High degree of π-stacking | Disrupted π-stacking | Steric hindrance from the tert-butyl groups prevents close packing of the polymer chains. |

| Electrochemical Stability | Prone to degradation upon repeated cycling | Potentially enhanced | The bulky groups can sterically protect the polymer backbone from nucleophilic attack and degradation. mdpi.com |

This table is based on established principles of polymer chemistry regarding the effects of bulky substituents on polymer properties.

Application in Functional Materials Design

The design of functional materials often relies on the precise control of molecular architecture to achieve desired properties. 2,6-Di-tert-butylaniline serves as a key component in this bottom-up approach. Its rigid structure and significant steric bulk can be exploited to create materials with specific functionalities. mdpi.com

For instance, in the synthesis of porous organic polymers (POPs), the incorporation of bulky monomers like 2,6-di-tert-butylaniline can lead to materials with high surface areas and permanent porosity. The steric hindrance prevents the polymer network from collapsing into a dense, non-porous structure. These materials are promising candidates for applications in gas storage, separation, and catalysis, where the defined pore structure is critical.

The sterically demanding nature of this aniline derivative also makes it a valuable building block for creating molecularly imprinted polymers (MIPs). The bulky groups can help to form well-defined recognition cavities around a template molecule during polymerization. After removal of the template, these cavities can selectively rebind the target molecule, making MIPs useful in sensor technology and separation science.

Role in the Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or pH. researchgate.net The distinct properties of these states (e.g., color, fluorescence, conductivity) make them attractive for applications in molecular electronics, data storage, and smart materials.

The steric hindrance provided by tert-butyl groups is a critical design element in certain types of molecular switches. Research into photo-switching hetero-cyclopentane-1,3-diyls, which exhibit biradical character, has utilized bulky substituents (designated as 'R' in studies) such as the tert-butyl group (tBu). researchgate.net In these systems, the bulky groups can influence the stability of the different isomeric states and the kinetics of the switching process. By preventing unwanted intermolecular reactions and influencing the conformational landscape of the molecule, the steric bulk helps to ensure a clean and reversible switching cycle.

The general principle involves a significant change in molecular geometry upon stimulation, for example, by light. This structural change alters the electronic and optical properties of the molecule. The bulky tert-butyl groups derived from a precursor like 2,6-di-tert-butylaniline would be positioned to stabilize one state over another or to control the pathway of the isomerization.

Table 2: Hypothetical States of a Molecular Switch Incorporating a Bulky Anilino-Substituent

| State | Stimulus | Structural Feature | Observable Property |

| State A (Stable) | - | Open-ring isomer, less conjugated system | Colorless / Low fluorescence |

| State B (Metastable) | UV Light | Closed-ring isomer, more conjugated system | Colored / High fluorescence |

| Return to State A | Visible Light or Heat | Reversion to open-ring isomer | Fading of color / Quenching of fluorescence |

This table illustrates the general principle of photochromic molecular switches where bulky groups can play a role in stabilizing different states.

Impact on Electrochemical Materials

In the field of electrochemical materials, particularly for energy storage applications like batteries, redox-active organic molecules are being explored as sustainable alternatives to inorganic materials. nih.govrsc.org Polymers derived from aniline and its derivatives are a major class of such materials due to their inherent redox activity. ntu.edu.tw

The incorporation of 2,6-di-tert-butylaniline into the structure of redox-active polymers can have a profound impact on their electrochemical performance. The electron-donating nature of the alkyl (tert-butyl) groups can influence the redox potentials of the aniline nitrogen centers. More significantly, the steric hindrance around these redox-active sites can enhance the cycling stability of the material. nih.gov

By sterically shielding the electroactive centers, the bulky groups can prevent side reactions with the electrolyte and inhibit the degradation pathways that often lead to capacity fading in organic batteries. While the bulky groups might slightly impede ion transport and thus affect the rate capability, the trade-off can be a significant improvement in the long-term stability and cyclability of the electrode material. Research into redox-active polyimides and other polymers demonstrates that tuning the molecular architecture is key to optimizing electrochemical performance. nih.gov

Table 3: Potential Effects of 2,6-Di-tert-butylaniline Incorporation on Electrochemical Properties

| Electrochemical Parameter | Expected Impact | Rationale |

| Redox Potential | Modified (likely lowered oxidation potential) | The electron-donating effect of the tert-butyl groups can make the aniline nitrogen easier to oxidize. |

| Cycling Stability | Increased | Steric protection of the redox-active sites from degradative side reactions. nih.gov |

| Capacity Retention | Improved | Reduced degradation leads to better retention of the material's ability to store charge over many cycles. |

| Rate Capability | Potentially Decreased | The bulky, insulating groups may hinder rapid ion transport to the redox centers, potentially limiting high-power performance. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 2,6-di-tert-butylaniline, research is pivoting away from traditional methods that often rely on harsh conditions and hazardous reagents towards greener alternatives. These emerging strategies prioritize sustainability by improving atom economy, utilizing renewable resources, and minimizing waste. unibo.itresearchgate.net

Key areas of development include:

Solvent-Free and Alternative Solvent Systems: A significant push is being made to replace conventional volatile organic compounds (VOCs) with safer alternatives or to eliminate solvents entirely. researchgate.net Research into solid-state reactions or the use of green solvents like supercritical fluids (e.g., scCO2) and water is gaining traction. researchgate.net These approaches reduce the environmental impact associated with solvent production, use, and disposal.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and efficient route to complex molecules under mild conditions. nih.gov For the synthesis of anilines, nitroreductase enzymes are being explored for the reduction of aromatic nitro compounds. acs.org This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, offering a more sustainable alternative to traditional hydrogenation. acs.org The development of robust enzymes capable of handling sterically hindered substrates like the precursor to 2,6-di-tert-butylaniline is a key research objective.

Heterogeneous Catalysis: While already used in industrial production, future research is focused on developing more active, selective, and durable heterogeneous catalysts. smolecule.com This includes designing novel solid acid catalysts with optimized pore structures and acidity to enhance the selective alkylation of aniline (B41778) while minimizing side reactions and catalyst deactivation.

Exploration of New Catalytic Applications and Ligand Scaffolds

The unique steric and electronic properties of 2,6-di-tert-butylaniline make it an attractive building block for the design of novel ligands and catalysts. smolecule.com The bulky tert-butyl groups flanking the amino group create a sterically demanding environment that can be leveraged to control the reactivity and selectivity of metal centers in catalytic processes. smolecule.comsemanticscholar.org

Emerging trends in this area include:

Sterically Demanding N-Heterocyclic Carbenes (NHCs): 2,6-Di-tert-butylaniline is a crucial precursor for a class of bulky NHC ligands. These ligands are known for their strong σ-donating ability and steric bulk, which can stabilize reactive metal centers and promote challenging catalytic transformations. Future work will likely focus on synthesizing new generations of NHCs from 2,6-di-tert-butylaniline derivatives to fine-tune electronic and steric parameters for specific applications in cross-coupling, metathesis, and polymerization.

β-Diketiminate and Amidinates Ligands: The aniline functionality serves as a key component in the synthesis of sterically hindered β-diketiminate (nacnac) and amidinate ligands. These ancillary ligands are vital in coordination chemistry and have shown promise in stabilizing low-valent main group elements and transition metals, leading to catalysts with unique reactivity. semanticscholar.org

Asymmetric Catalysis: Developing chiral ligands derived from 2,6-di-tert-butylaniline is a promising avenue for asymmetric catalysis. The steric bulk can create a well-defined chiral pocket around a metal center, enabling high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and amination. researchgate.netnih.gov

Below is a table summarizing potential catalytic applications for ligands derived from 2,6-di-tert-butylaniline.

| Ligand Class | Potential Catalytic Application | Key Feature Conferred by 2,6-Di-tert-butylaniline |

| N-Heterocyclic Carbenes (NHCs) | Olefin Metathesis, Cross-Coupling Reactions | High steric bulk stabilizes active catalyst, enhances selectivity |

| β-Diketiminates | Polymerization, Small Molecule Activation | Steric protection of the metal center, influences coordination geometry |

| Chiral Aminophosphines | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation | Creation of a defined chiral environment for enantiocontrol |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding complex reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The development of advanced in-situ spectroscopic techniques allows chemists to monitor reactions as they happen, providing a wealth of information on reaction kinetics, intermediates, and catalyst behavior under true operating conditions. youtube.com

For processes involving 2,6-di-tert-butylaniline, such as its synthesis or its use in catalysis, these real-time monitoring tools are becoming indispensable:

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of reactants, products, and key intermediates in real-time. rsc.org For instance, in-situ IR can monitor the oxidative carbonylation of aniline, providing insights into the formation of carbamate (B1207046) products and the catalyst's redox cycle. rsc.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, making it ideal for identifying transient species and elucidating reaction pathways. Kinetic studies on reactions like imine and acylhydrazone formation have been successfully performed using NMR spectroscopy. rsc.org

Mass Spectrometry (MS): Online MS techniques can be coupled with reactors to detect and identify reactive intermediates, even those with very short lifetimes. technologynetworks.com This is particularly valuable for studying complex catalytic cycles where intermediates are present in low concentrations.

The application of these techniques can generate large, complex datasets. The table below illustrates the type of data that can be obtained.

| Spectroscopic Technique | Information Gained | Application Example for 2,6-Di-tert-butylaniline Chemistry |

| In-situ FT-IR | Functional group conversion, reaction kinetics, catalyst surface species | Monitoring the alkylation of aniline to track product formation and catalyst state |

| In-situ NMR | Structural elucidation of intermediates, mechanistic pathways | Identifying transient Schiff base intermediates in reactions catalyzed by aniline derivatives rsc.org |

| Online Mass Spectrometry | Detection of low-concentration intermediates, reaction profiling | Elucidating the mechanism of a catalytic cycle involving a ligand derived from 2,6-di-tert-butylaniline |

Integration with Machine Learning for Predictive Chemistry

For a molecule like 2,6-di-tert-butylaniline, ML can be applied in several impactful ways:

Predictive Property Modeling: ML models can be trained on existing data to predict the physicochemical properties of new, unsynthesized derivatives of 2,6-di-tert-butylaniline. aps.orglabmanager.com This can guide the design of new ligands or materials with desired characteristics, such as solubility, stability, or electronic properties.

Catalyst Performance Prediction: By using descriptors that represent the structure of a catalyst, ML models can predict its performance (e.g., yield, selectivity) in a given reaction. nih.gov This allows for the rapid virtual screening of many potential catalysts derived from 2,6-di-tert-butylaniline, focusing experimental efforts on the most promising candidates.

Reaction Optimization: AI-driven platforms can systematically explore a vast reaction space (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for a given transformation. technologynetworks.com This automated approach can significantly reduce the time and resources required to optimize the synthesis of 2,6-di-tert-butylaniline or reactions that use its derivatives. technologynetworks.compreprints.org

The following table outlines how different ML approaches could be applied.

| Machine Learning Application | Input Data | Predicted Output | Potential Impact |

| QSAR/QSPR Modeling | Molecular descriptors of 2,6-di-tert-butylaniline derivatives | Physicochemical properties (e.g., HOMO/LUMO gaps, solubility) | Rational design of new functional molecules |

| Catalyst Screening | Structural features of catalysts, reaction conditions | Catalytic activity and selectivity | Accelerated discovery of high-performance catalysts |

| Automated Synthesis | Real-time reaction data from spectroscopic probes | Optimized reaction parameters (temperature, concentration) | Increased yield and efficiency of synthesis |

Investigation of 2,6-Di-tert-butylaniline in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions. The unique structural features of 2,6-di-tert-butylaniline—a hydrogen-bond-donating amino group and bulky, sterically directing tert-butyl groups—make it an intriguing candidate for building well-defined supramolecular architectures.

Future research in this area may explore:

Hydrogen-Bonded Networks: The N-H protons of the aniline group can act as hydrogen bond donors to suitable acceptors, forming predictable patterns like chains or nets. nih.govresearchgate.net The steric hindrance from the tert-butyl groups would play a crucial role in dictating the geometry of these networks, potentially leading to porous materials or molecular capsules.

Host-Guest Chemistry: The defined shape and electronic properties of 2,6-di-tert-butylaniline could allow it to act as a guest molecule within larger host structures or as part of a host system itself. The bulky groups could create specific binding pockets for other molecules.

Surface Self-Assembly: On surfaces, the interplay between intermolecular forces (like hydrogen bonding) and molecule-surface interactions can lead to the formation of highly ordered two-dimensional (2D) structures. mpg.de The tert-butyl groups can act as "spacers," controlling the packing density and arrangement of the molecules on a substrate, which is a key strategy for modulating supramolecular structures. semanticscholar.org Investigating the self-assembly of 2,6-di-tert-butylaniline on surfaces like graphite (B72142) or noble metals could reveal novel, ordered nanostructures with potential applications in molecular electronics or sensing.

Q & A

Basic Research Questions

What are the standard synthesis protocols for 2,6-Di-tert-butylaniline, and how can purity be optimized during preparation?

The synthesis of 2,6-Di-tert-butylaniline often involves alkylation of aniline derivatives with tert-butyl groups. A validated method from Org. Synth. (1981) outlines a stepwise approach using tert-butyl chloride and Friedel-Crafts alkylation under controlled conditions (e.g., anhydrous AlCl₃ as a catalyst at 0–5°C). To optimize purity, rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in non-polar solvents (e.g., hexane) is recommended. Monitoring by GC-MS or HPLC ensures >95% purity .

Which spectroscopic techniques are most effective for characterizing 2,6-Di-tert-butylaniline, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Look for aromatic proton signals at δ 6.8–7.2 ppm (meta to NH₂) and tert-butyl carbons at δ 28–32 ppm.

- FT-IR : NH₂ stretching at ~3400 cm⁻¹ and C-N vibrations near 1250 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 235.3 (C₁₄H₂₃N). Cross-validate with reference standards from pharmacopeial guidelines .

How should 2,6-Di-tert-butylaniline be stored to prevent degradation, and what are its stability-limiting factors?

Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the NH₂ group. Stability is compromised by moisture (hydrolysis) and light (photo-degradation). Use amber glass vials and conduct periodic stability tests via TLC or HPLC to detect degradation products like quinone imines .

Advanced Research Questions

How can computational modeling (e.g., DFT) resolve contradictions between experimental and theoretical reactivity data for 2,6-Di-tert-butylaniline derivatives?